N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine
Description
N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine is a complex organic compound with significant potential in various scientific fields. Its structure, featuring a difluoromethoxy and ethoxy substituted phenyl ring, an imidazole moiety, and a methylated amine group, provides it with unique chemical properties that are harnessed in diverse research applications.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-3-23-15-11-13(6-7-14(15)24-17(18)19)12-22(2)10-4-5-16-20-8-9-21-16/h6-9,11,17H,3-5,10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHTSWBGDGUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCCC2=NC=CN2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via several multi-step organic synthesis routes. Typically, synthesis begins with the preparation of the core phenyl ring structure, followed by sequential functional group modifications. One common approach involves the alkylation of a 4-difluoromethoxy-3-ethoxybenzene derivative with a suitable imidazole-based reagent under anhydrous conditions. Subsequent N-methylation reactions can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: For large-scale industrial production, the methods often leverage continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions, such as temperature control and solvent selection, are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at the phenyl ring or the imidazole moiety, especially under strong oxidizing conditions.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a less aromatic system.
Substitution: Nucleophilic substitution reactions often occur at the ethoxy or difluoromethoxy groups, enabling further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acids, bases under polar aprotic solvents.
Major Products:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Variously substituted aromatic and heterocyclic compounds.
Scientific Research Applications
This compound's unique structure makes it highly valuable in various fields:
Chemistry: Used as a building block in organic synthesis for developing complex molecular architectures.
Biology: Employed in studying enzyme inhibition and protein-ligand interactions due to its specific binding affinities.
Medicine: Investigated as a potential therapeutic agent in treating certain diseases, including antifungal and anticancer research.
Industry: Utilized in the development of novel materials with specialized properties such as coatings and polymers.
Mechanism of Action
N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-3-(1H-imidazol-2-yl)-N-methylpropan-1-amine exerts its effects by interacting with molecular targets through binding to specific sites on enzymes or receptors. This interaction often involves hydrogen bonding, van der Waals forces, and pi-stacking interactions, leading to modulation of biological pathways. The difluoromethoxy and imidazole groups are particularly crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Conclusion
This compound is a compound of notable importance with extensive applications in research and industry. Its diverse reactivity and binding properties underpin its utility in synthesizing new materials and exploring biological mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
